molecular formula C27H33N3O3S B1663633 GGTI298 CAS No. 180977-44-0

GGTI298

Cat. No.: B1663633
CAS No.: 180977-44-0
M. Wt: 479.6 g/mol
InChI Key: XVWPFYDMUFBHBF-CLOONOSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GGTI298 is a potent and selective inhibitor of geranylgeranyl transferase I (GGTase I), an enzyme responsible for post-translational geranylgeranylation of proteins such as Rap1A, Rho family GTPases, and other small GTPases . This modification is critical for membrane localization and activation of these proteins. This compound exhibits an IC50 of 3 µM against Rap1A geranylgeranylation, with minimal activity against farnesylated Ha-Ras (IC50 > 20 µM) . It induces G1 cell cycle arrest and apoptosis in cancer cells by modulating cyclin A, p21, and p15 levels . Applications span cancer therapy, endothelial barrier regulation, and inflammatory disease models .

Preparation Methods

Synthetic Routes for GGTI298

Coupling of Tetrahydropyridine Carboxylic Acid with L-Leucine Methyl Ester

The primary synthetic pathway for this compound involves coupling a tetrahydropyridine carboxylic acid derivative (P3-E5) with L-leucine methyl ester. This method, developed by researchers investigating allenoate-derived compound libraries, proceeds as follows:

  • Synthesis of P3-E5 : The tetrahydropyridine carboxylic acid intermediate is synthesized via cycloaddition reactions, though specific conditions are proprietary.
  • Amidation Reaction : P3-E5 is reacted with L-leucine methyl ester in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Esterification : The free carboxylic acid group of the coupled product is converted to a methyl ester using methanol and an acid catalyst, yielding this compound as the final product.

Key Reaction Conditions :

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
  • Temperature: Room temperature (20–25°C).
  • Purification: Column chromatography with silica gel and a gradient elution system.

Purification and Salt Formation

Trifluoroacetate Salt Preparation

This compound’s poor aqueous solubility necessitates salt formation for biomedical applications. The trifluoroacetate salt is prepared via:

  • Acid-Base Reaction : this compound free base is dissolved in anhydrous ethanol and treated with trifluoroacetic acid (TFA) in a 1:1 molar ratio.
  • Crystallization : Slow evaporation of the solvent yields the TFA salt hydrate, which is filtered and dried under vacuum.

Critical Parameters :

  • Solubility : The TFA salt exhibits enhanced solubility in DMSO (100 mg/mL) and ethanol (100 mg/mL).
  • Stability : The salt form remains stable at room temperature for >12 months when stored desiccated.

Analytical Characterization

Molecular Weight and Structural Confirmation

This compound’s structure is validated using:

Property Value Method Source
Molecular Formula C₂₇H₃₃N₃O₃S High-resolution MS
Molecular Weight 479.6 g/mol (free base) MALDI-TOF
593.7 g/mol (TFA salt)
Stereochemistry (2S,2R)-configuration Chiral HPLC

Solubility Profiling

Solubility data for this compound-TFA salt:

Solvent Solubility (mg/mL) Concentration (mM)
DMSO 100 168.44
Ethanol 100 168.44
Water <1 <1.68

Data sourced from experimental measurements.

Mechanistic Insights from Synthesis

The synthesis of this compound underscores the importance of stereochemical control, as its (2S,2R)-configuration is critical for GGTase I inhibition. Modifications to the naphthalenyl or leucine moieties reduce activity, highlighting the structure-activity relationship (SAR).

Chemical Reactions Analysis

Structural Analysis of GGTI-298

GGTI-298 is a peptidomimetic inhibitor with the molecular formula C₂₇H₃₃N₃O₃S.CF₃CO₂H (molecular weight: 593.66 g/mol) . Its structure incorporates a leucine backbone modified with a complex side chain, including a sulfhydryl group and a naphthalene moiety. The InChI key (WALKWJPZELDSKT-UFABNHQSSA-N) and SMILES notation (SCC@HCNC1=CC=C(C(NC@HCC(C)C)=O)C(C2=CC=CC3=C2C=CC=C3)=C1.FC(F)(F)(C(O)=O)F) highlight its peptidomimetic design, which mimics the CAAX motif of substrates for geranylgeranyltransferase I (GGTase I) .

Property Value
Molecular FormulaC₂₇H₃₃N₃O₃S.CF₃CO₂H
Molecular Weight593.66 g/mol
CAS Number1217457-86-7
PubChem ID16078971

Enzymatic Inhibition Mechanism

GGTI-298 acts as a competitive inhibitor of GGTase I, blocking the transfer of geranylgeranyl groups from geranylgeranyl diphosphate (GGPP) to CAAX motif-containing proteins like RhoA and Rap1 . Its IC₅₀ for Rap1A geranylgeranylation is 3 μM , while farnesylated Ha-Ras remains unaffected (IC₅₀ >10 μM), demonstrating substrate specificity .

Key enzymatic reactions include:

  • Binding to GGTase I : GGTI-298 occupies the enzyme’s active site, preventing substrate (e.g., RhoA, Rap1B) binding. This is evidenced by reduced luminescence in complex formation assays between GGTase I and Rap1B upon GGTI-298 treatment .

  • Inhibition of Geranylgeranylation : The post-translational modification of small GTPases (e.g., RhoA) is disrupted, as shown by slower SDS-PAGE migration of unmodified RhoA in treated cells .

Target Effect IC₅₀
Rap1AInhibited geranylgeranylation3 μM
RhoAReduced activation
Ha-Ras (farnesyl)Minimal effect>10 μM

Cell Cycle Arrest and Apoptosis

  • G₁/S Checkpoint Inhibition : GGTI-298 induces G₁ cell cycle arrest by inhibiting retinoblastoma protein phosphorylation and altering cyclin-dependent kinase (CDK) inhibitor interactions (e.g., p21 binding to CDK2/CDK4) .

  • Apoptosis Induction : Combined with gefitinib, GGTI-298 enhances apoptosis in lung cancer cells (e.g., HCC827, A549) by downregulating EGFR-AKT signaling .

Signaling Pathway Modulation

  • EGFR-AKT Pathway : GGTI-298 suppresses EGF-induced phosphorylation of EGFR and AKT by inhibiting RhoA activation, which regulates actin cytoskeleton dynamics critical for EGFR localization .

  • PI3K/AKT Pathway : In ovarian cancer models, GGTI-298 disrupts PI3K/AKT signaling, leading to programmed cell death .

Comparative Analysis with Other GGTase Inhibitors

Feature GGTI-298 P61-E7
Core ScaffoldPeptidomimeticTetrahydropyridine
Cellular PotencyModerateHigher
RhoA AccumulationCytosolicEnhanced
Combination TherapySynergizes with gefitinib Not studied

Scientific Research Applications

GGTI-298 has a wide range of scientific research applications, including:

Mechanism of Action

GGTI-298 exerts its effects by inhibiting the activity of geranylgeranyltransferase type I. This enzyme is responsible for the addition of geranylgeranyl groups to specific proteins, a process known as prenylation. By inhibiting this enzyme, GGTI-298 prevents the proper functioning of these proteins, leading to disruptions in cell growth and differentiation. The primary molecular targets of GGTI-298 include proteins involved in cell signaling pathways, such as the Ras and Rho families of small GTPases .

Comparison with Similar Compounds

Mechanism of Action and Specificity

GGTI298’s specificity for GGTase I distinguishes it from other inhibitors targeting related pathways (Table 1):

Table 1: Key Features of this compound and Related Compounds

Compound Target IC50 (Key Substrate) Primary Effects Applications
This compound GGTase I 3 µM (Rap1A) Blocks geranylgeranylation; G1 arrest Cancer, endothelial dysfunction
Simvastatin HMG-CoA reductase N/A Reduces cholesterol/isoprenoids Cholesterol lowering, endothelial repair
FTI-277 Farnesyl transferase >20 µM (Ha-Ras) Inhibits farnesylation Ras-driven cancers
YM-53601 Squalene synthase N/A No growth inhibition in cancer models Lipid synthesis studies
  • Statins (e.g., Simvastatin): Broader upstream inhibition of the mevalonate pathway reduces both farnesyl (FPP) and geranylgeranyl (GGPP) pyrophosphates, indirectly affecting prenylation. In contrast, this compound selectively blocks GGPP-dependent processes .
  • Squalene Synthase Inhibitors (YM-53601): These compounds fail to replicate the growth inhibition seen with this compound or statins, highlighting the unique role of geranylgeranylation in cell survival .

Functional Outcomes in Disease Models

Cancer Therapy

  • This compound suppresses tumor growth in bone giant cell tumors (GCT) and lung cancer by inhibiting Rap1-mediated integrin activation and metastasis .
  • Statins exhibit anti-cancer effects but require higher doses, risking off-target toxicity due to cholesterol depletion .

Endothelial and Barrier Function

  • This compound reverses hydrocortisone-mediated endothelial barrier enhancement by inhibiting Rap1, which regulates adherens junction formation . Simvastatin improves barrier function via KLF2 upregulation but is counteracted by GGPP supplementation, confirming this compound’s specificity .

Inflammatory and Infectious Diseases

  • In cholera toxin-induced diarrhea, this compound reduces fluid secretion by 50% via Rap1A inhibition, comparable to the ROCK inhibitor H1152 . This contrasts with TRAM-34, which directly blocks ion channels .

Pharmacological Properties

Parameter This compound Simvastatin FTI-277
Solubility DMSO (25 mM) Ethanol/water DMSO
Storage -20°C (powder) 4°C (liquid) -80°C
Bioavailability Limited data High (oral) Moderate (IV)

This compound’s stability in DMSO and specificity make it preferable for in vitro studies, whereas statins are more clinically translatable due to oral bioavailability .

Research Findings and Limitations

  • Limitations:
    • This compound’s poor aqueous solubility complicates in vivo dosing .
    • Studies on endothelial function and cerebral ischemia-reperfusion injury remain preliminary, requiring validation in larger models .

Biological Activity

GGTI-298 is a potent inhibitor of geranylgeranyltransferase I (GGTase I), a key enzyme involved in the post-translational modification of proteins through geranylgeranylation. This modification is critical for the proper functioning of various small GTPases, which play significant roles in cell signaling, proliferation, and survival. This article explores the biological activity of GGTI-298, focusing on its effects on cell viability, apoptosis induction, and cell cycle modulation across different cell types.

  • Chemical Name : N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-(1-naphthalenyl)benzoyl]-L-leucine methyl ester trifluoroacetate salt
  • Purity : ≥95%
  • Mechanism of Action : Inhibits the processing of geranylgeranylated proteins, particularly Rap1A, with an IC50 value of approximately 3 µM, while having minimal effect on farnesylated proteins like Ha-Ras (IC50 > 10 µM) .

1. Cell Viability and Apoptosis

GGTI-298 has been shown to significantly decrease cell viability in various cancer cell lines. For instance, studies demonstrated that treatment with GGTI-298 led to a dose-dependent loss of viability in HTLV-1-transformed cells, with reductions ranging from 70% to 95% at a concentration of 10 µM . In contrast, peripheral blood mononuclear cells (PBMCs) showed only a 30% decrease in viability under similar conditions, indicating a selective cytotoxic effect on transformed cells.

2. Cell Cycle Modulation

GGTI-298 induces cell cycle arrest primarily at the G0/G1 phase and promotes accumulation in the G2/M phase in various cancer cell lines:

  • HTLV-1-transformed Cells : Accumulation observed in G2/M phase after treatment with GGTI-298 for 48 hours .
  • Calu-1 Lung Carcinoma Cells : Induces a G1 phase arrest by inhibiting cyclin-dependent kinases (CDK2 and CDK4), leading to decreased phosphorylation of retinoblastoma protein .

3. Mechanistic Insights

The mechanisms underlying the biological activity of GGTI-298 include:

  • Inhibition of Rho Family GTPases : GGTI-298 inhibits the activation of RhoA and other small GTPases, which are crucial for various cellular processes including migration and invasion .
  • Reduction in NF-κB Activity : The compound decreases NF-κB activity by inhibiting Tax protein expression in HTLV-1-transformed cells, suggesting a pathway through which it affects cell survival and proliferation .

Table 1: Effects of GGTI-298 on Different Cell Lines

Cell LineConcentration (µM)Viability Reduction (%)Cell Cycle Phase Arrest
HTLV-1-transformed1070 - 95G2/M
Calu-1-Induces apoptosisG1
A549-Induces apoptosisG0/G1
COLO 320CM-Inhibits migration-

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the specificity of GGTI298 as a GGTase I inhibitor in vitro?

  • Methodological Answer : Use comparative inhibition assays with substrates like Rap1A (geranylgeranylated) and Ha-Ras (farnesylated). Measure IC50 values via immunoblotting for processed vs. unprocessed proteins. For example, this compound shows a 3 μM IC50 for Rap1A inhibition but >20 μM for Ha-Ras, confirming selectivity . Include controls with other GGTase inhibitors (e.g., FTI-277) to rule off-target effects.

Q. How should researchers design a protocol to assess this compound-induced G1 phase cell cycle arrest in cancer models?

  • Methodological Answer : Treat cells (e.g., Calu-1 lung cancer line) with 15 μM this compound for 48 hours. Analyze cell cycle distribution via flow cytometry using propidium iodide staining. Validate with immunoblotting for G1/S transition markers: reduced Rb phosphorylation, decreased cyclin A, and increased p21/p15 levels . Ensure synchronization of cells before treatment to minimize phase variability.

Q. What are the standard assays to confirm this compound's impact on apoptosis in tumor cells?

  • Methodological Answer : Perform Annexin V/PI staining followed by flow cytometry. Complement with caspase-3/7 activity assays and PARP cleavage analysis via Western blot. For example, this compound enhances TRAIL-induced apoptosis in lung cancer cells by upregulating DR5 and downregulating c-FLIP . Include negative controls (e.g., caspase inhibitors) to confirm apoptosis pathways.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's role in receptor-mediated apoptosis (e.g., DR4 vs. DR5 effects)?

  • Methodological Answer : Use siRNA-mediated knockdown of DR4 or DR5 in combination with this compound and TRAIL. Assess apoptosis via flow cytometry and immunoblotting for IκBα and p-Akt. Paradoxically, DR4 knockdown sensitizes cells to apoptosis, while DR5 knockdown attenuates it, suggesting DR5 is central to this compound/TRAIL synergy . Employ phospho-specific antibodies to map Akt/NF-κB pathway dynamics.

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Methodological Answer : Optimize dosing in xenograft models (e.g., nude mice) using pharmacokinetic profiling. Monitor tumor volume and biomarkers (e.g., Rap1A processing) in tissue lysates. For instance, this compound reduces tumor growth in vivo but requires co-administration with TRAIL for maximal effect . Use LC-MS to verify compound stability and bioavailability in plasma.

Q. How does this compound modulate oxidative stress and mitochondrial function in chemoresistant cancer models?

  • Methodological Answer : Treat TP53-mutant AML cells with this compound (10 μM) alongside ROS probes (e.g., MitoSOX). Measure mitochondrial respiration via Seahorse assays and glutathione levels. This compound reverses AraC resistance by depleting geranylgeranyl pyrophosphate (GGPP), which regulates ROS and mitochondrial integrity . Combine with statins to validate mevalonate pathway interactions.

Q. What computational methods support the study of this compound's interaction with viral proteins (e.g., SARS-CoV-2 nucleocapsid)?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to predict binding affinities between this compound and viral targets. Validate with surface plasmon resonance (SPR) or ITC. In silico analysis shows strong interactions with SARS-CoV-2 nucleocapsid protein, suggesting KLF2-mediated therapeutic potential . Cross-reference with transcriptomic data (e.g., KLF2 expression in COVID-19 models).

Q. Data Analysis & Validation

Q. How should researchers statistically analyze dose-response data for this compound in combination therapies?

  • Methodological Answer : Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI). For example, this compound + TRAIL yields CI < 1 in lung cancer cells, indicating synergy . Apply Student’s t-test or ANOVA with post-hoc corrections for multi-group comparisons (e.g., apoptosis rates across concentrations).

Q. What validation protocols are critical for confirming this compound's off-target effects in kinase signaling?

  • Methodological Answer : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 μM this compound. Validate hits with cellular thermal shift assays (CETSA). Prioritize kinases linked to G1 arrest (e.g., CDK2, CDK4) and confirm via kinase activity assays using recombinant proteins .

Properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWPFYDMUFBHBF-CLOONOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180977-44-0
Record name GGTI-298
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180977440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GGTI-298
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELA97V8Q7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.